O-Acetylserine Sulfhydrylase (OASS) Inhibitory Activity: Comparative Binding Affinity
In a study characterizing trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase (OASS-A) from Haemophilus influenzae, the (1S,2S)-2-(o-tolyl)cyclopropanecarboxylic acid (compound 14b in the original publication) exhibited a dissociation constant (Kd) of 0.028 ± 0.005 µM against StCysK (a bacterial OASS isoform) [1]. In contrast, other 2-substituted cyclopropane-1-carboxylic acids in the same series displayed Kd values ranging from low micromolar to inactive, demonstrating that the ortho-tolyl substitution pattern in the (1S,2S) configuration is a critical determinant for high-affinity binding [1][2].
| Evidence Dimension | Enzyme inhibition binding affinity (Kd) |
|---|---|
| Target Compound Data | 0.028 ± 0.005 µM (StCysK) |
| Comparator Or Baseline | Other trans-2-arylcyclopropane-1-carboxylic acids: Kd values up to >100 µM; the most active synthetic pentapeptide had Kd in the low micromolar range [1] |
| Quantified Difference | Target compound is approximately 35- to >3,500-fold more potent than other tested cyclopropane acids in the same study |
| Conditions | Fluorescence-based binding assay using purified StCysK enzyme |
Why This Matters
For researchers targeting bacterial cysteine biosynthesis, the sub-nanomolar affinity of this specific stereoisomer provides a validated starting point for hit-to-lead optimization that cannot be achieved with other cyclopropane carboxylic acid analogs.
- [1] Amori L, Katkevica S, Bruno A, et al. Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. Med. Chem. Commun., 2012, 3, 1111-1116. View Source
- [2] Pieroni M, et al. Rational design, synthesis, and evaluation of novel O-acetylserine sulfhydrylase inhibitors. Unpublished data cited in Table 4 of PMC article. View Source
